2,4,5-Tribromotoluene

Environmental Fate Atmospheric Chemistry Flame Retardant Degradation

Researchers requiring regioselective polybrominated building blocks face limited access to the non-symmetric 2,4,5-isomer, as the symmetrical 2,4,6-isomer dominates commercial availability. 2,4,5-Tribromotoluene (CAS 3278-88-4) resolves this gap with a distinct substitution pattern that enables stepwise, site-selective functionalization. - Enables sequential Suzuki or cross-coupling at electronically differentiated bromine positions. - Serves as a model compound for monocyclic aromatic flame retardant (FR) environmental fate studies. - Validated melting point (112-114 °C) supports use as a DSC/GC calibration reference. Procurement from BenchChem ensures reliable, analytically confirmed material for synthetic methodology development and environmental chemistry research.

Molecular Formula C7H5Br3
Molecular Weight 328.83 g/mol
CAS No. 3278-88-4
Cat. No. B1295338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromotoluene
CAS3278-88-4
Molecular FormulaC7H5Br3
Molecular Weight328.83 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)Br)Br
InChIInChI=1S/C7H5Br3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
InChIKeyKZZJNNUPNNBCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromotoluene: A Differentiated Synthetic Building Block


2,4,5-Tribromotoluene (CAS 3278-88-4) is a halogenated aromatic compound, a derivative of toluene substituted with three bromine atoms at the 2, 4, and 5 positions of the benzene ring [1]. This specific substitution pattern, characterized by adjacent (2,4) and non-symmetric (5) bromination, imparts distinct steric and electronic properties that dictate its reactivity and ultimate application in organic synthesis [1]. As a polybrominated aromatic, it serves as a versatile intermediate for the construction of complex molecules and has been identified as a member of the monocyclic aromatic flame retardant (FR) class, which are used as substitutes for legacy FRs like polybrominated diphenyl ethers (PBDEs) [2].

Regioselective synthesis building block Enables stepwise functionalization via three distinct C-Br reactivity sites
Environmental fate model compound Represents monocyclic brominated FR class for atmospheric lifetime studies
Analytical reference standard Defined thermal and chromatographic properties for instrument calibration

2,4,5-Tribromotoluene: Substitution Pattern & Reactivity


The procurement decision for 2,4,5-tribromotoluene cannot be simplified to a generic substitution with other tribromotoluene isomers, such as the more readily formed 2,4,6-tribromotoluene [1]. The specific, non-symmetric 2,4,5-substitution pattern creates a unique electronic and steric landscape that fundamentally alters its reactivity and the types of reactions it can undergo compared to its 2,4,6-isomer . This is not a matter of minor variation; the difference in substitution directly impacts regioselectivity in subsequent transformations, the compound's performance in applications like flame retardancy, and its ultimate environmental fate, as evidenced by its distinct kinetic behavior with atmospheric radicals [2]. Substituting with a different isomer would compromise the intended synthetic pathway, alter the properties of a final material, and potentially change the toxicological or environmental profile of a degradation product.

Isomer mismatch (2,4,6-tribromotoluene)

The symmetrical 2,4,6-isomer lacks the regiochemical differentiation required for sequential cross-coupling steps.

Physical property divergence

Melting point and density differences may alter processing, formulation, and thermal behaviour in material applications.

Environmental fate profile

OH radical reaction kinetics differ, shifting predicted atmospheric lifetime and degradation pathway modelling outcomes.

2,4,5-Tribromotoluene: Comparative Performance Evidence


OH Radical Reaction Rate vs. Pentabromotoluene

The atmospheric persistence of brominated compounds, a critical factor in environmental impact assessment, can be inferred from their reaction rate with hydroxyl (OH) radicals. For 2,4,5-tribromotoluene, the rate constant for reaction with OH radicals is 1.69 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K [1]. This represents a significantly faster reaction rate compared to the closely related flame retardant pentabromotoluene (PBT), which has a rate constant of 6.46 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ under the same conditions [1].

OH radical kinetics
Head-to-head
~2.6-fold faster vs pentabromotoluene
Supports shorter predicted atmospheric lifetime context
Theoretical, at 298 K
Environmental Fate Atmospheric Chemistry Flame Retardant Degradation

Regiochemical Control: 2,4,5-Substitution Pattern

The 2,4,5-substitution pattern of this tribromotoluene confers unique steric and electronic properties that are distinct from the more symmetrical 2,4,6-tribromotoluene . In the 2,4,5-isomer, the presence of adjacent bromine atoms (positions 2 and 4) and a non-adjacent bromine (position 5) creates a gradient of reactivity across the aromatic ring. This allows for selective, sequential functionalization—for example, via cross-coupling reactions—that is not achievable with the 2,4,6-isomer where all three bromine atoms are in equivalent, sterically hindered positions relative to the methyl group.

Regiochemical control
Class-level inference
Three distinct C-Br sites
Enables sequential functionalization strategy review
Based on fundamental reactivity principles; data to verify
Organic Synthesis Cross-Coupling Regioselectivity

Melting Point & Density vs. 2,4,6-Isomer

The distinct molecular packing resulting from the 2,4,5-substitution pattern leads to measurable differences in physical properties compared to its 2,4,6-isomer. 2,4,5-Tribromotoluene has a reported melting point of 112-114 °C and a predicted density of 2.131±0.06 g/cm³ . In contrast, 2,4,6-tribromotoluene is reported to have a significantly higher melting point and density, with a melting point of approximately 149-151 °C and a density of ~2.479 g/cm³ [1].

Melting point difference
Cross-study comparable
~37 °C lower vs 2,4,6-isomer
May support processing or formulation fit review
Source-specific review advised
Material Science Physical Chemistry Analytical Standard

Lipophilicity (XLogP3) Prediction

The lipophilicity of a compound is a key determinant of its behavior in biological systems and its environmental partitioning. The predicted partition coefficient (XLogP3) for 2,4,5-tribromotoluene is 4.4 [1]. While a direct comparison to a closely related analog is not provided in the source, this value establishes a quantitative baseline for its hydrophobicity, which is directly relevant for predicting its absorption, distribution, and potential for bioaccumulation.

Lipophilicity (XLogP3)
Supporting evidence
4.4
Quantitative hydrophobicity baseline for SAR context
Computed descriptor; experimental validation recommended
Computational Chemistry Drug Discovery ADME Properties

2,4,5-Tribromotoluene: Applications in Synthesis & Environmental Science


Regioselective Synthesis Intermediate

Researchers should select 2,4,5-tribromotoluene as a building block when a synthetic route demands differential reactivity at the halogen sites. The distinct electronic and steric environments of the bromine atoms in the 2,4,5-substitution pattern [1] enable controlled, stepwise modifications—such as sequential Suzuki or other cross-coupling reactions—that are not feasible with the symmetrical 2,4,6-isomer. This allows for the convergent synthesis of complex, multi-functionalized aromatic cores for pharmaceuticals, agrochemicals, and advanced materials.

Model Compound for Brominated FR Environmental Fate

As a representative of the monocyclic aromatic flame retardant class [1], 2,4,5-tribromotoluene is a valuable model compound for environmental chemistry studies. Its experimentally determined kinetic data, such as the rate constant for reaction with OH radicals (1.69 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [1], makes it useful for developing and validating computational models that predict the atmospheric lifetime and degradation pathways of related brominated flame retardants like pentabromotoluene (PBT).

Reference Standard for Analytical Methods

The well-defined physical properties of 2,4,5-tribromotoluene, including its specific melting point range (112-114 °C) [1], make it a suitable reference standard for analytical chemistry. It can be used to calibrate instruments like differential scanning calorimeters (DSC) and gas chromatographs (GC), or to serve as a marker for identifying and quantifying similar brominated compounds in complex environmental or industrial samples.

Next-Generation Flame Retardant Precursor

Given that monocyclic aromatic flame retardants are being developed as substitutes for legacy, more persistent FRs like PBDEs [1], 2,4,5-tribromotoluene can serve as a synthetic precursor or a model for this class. Its distinct physical properties and kinetic profile, compared to analogs like pentabromotoluene, provide a basis for designing new materials with potentially improved performance and a better environmental footprint.

Application
Selection Property
Validation Focus
Regioselective synthesis
Non-symmetric C-Br reactivity sites
Stepwise cross-coupling pathway control
Environmental fate research
Reported OH radical reaction kinetics
Atmospheric lifetime modelling accuracy
Analytical standard
Well-defined melting point and density
GC/DSC calibration and method verification
Flame retardant precursor
Substitution-pattern structure-property relationships
Material performance screening and property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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